![molecular formula C13H13N3O3S B12839490 (6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is a cephalosporin derivative, which is a class of β-lactam antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The structure of this compound includes a cephem nucleus, which is characteristic of cephalosporins, and a pyridylmethyl group that enhances its antibacterial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cephem nucleus.
Introduction of the Amino Group: The amino group is introduced at the 7th position of the cephem ring.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group is then attached to the 3rd position of the cephem ring through a series of chemical reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The pyridylmethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cephem derivatives.
科学的研究の応用
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用機序
The antibacterial activity of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death.
類似化合物との比較
Cephalexin: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Cefuroxime: A cephalosporin with a similar mechanism of action but different chemical structure.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is unique due to its specific pyridylmethyl group, which enhances its antibacterial properties and provides a different spectrum of activity compared to other cephalosporins. This structural modification allows it to be effective against certain bacterial strains that may be resistant to other cephalosporins.
特性
分子式 |
C13H13N3O3S |
|---|---|
分子量 |
291.33 g/mol |
IUPAC名 |
(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)7(6-20-12(9)16)5-8-3-1-2-4-15-8/h1-4,9,12H,5-6,14H2,(H,18,19)/t9?,12-/m0/s1 |
InChIキー |
CZFXXTNDQYWMQM-ACGXKRRESA-N |
異性体SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)O)CC3=CC=CC=N3 |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


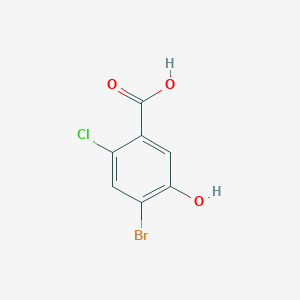
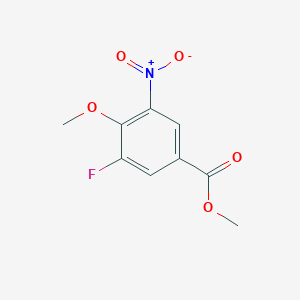
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)
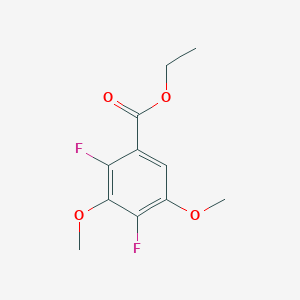
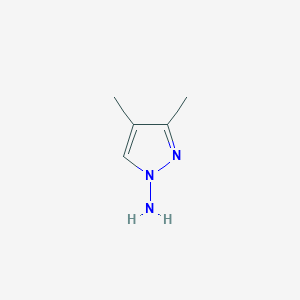
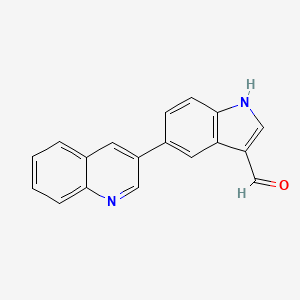
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
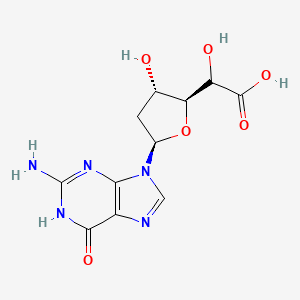
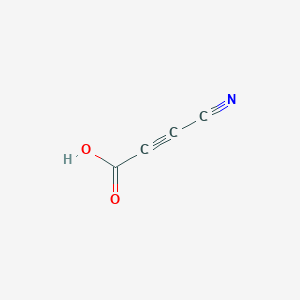
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
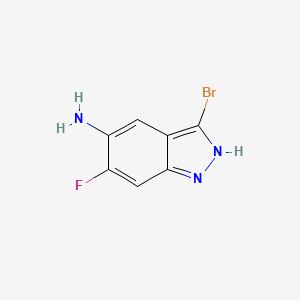
![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
